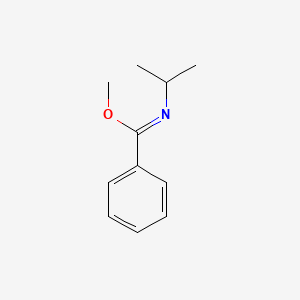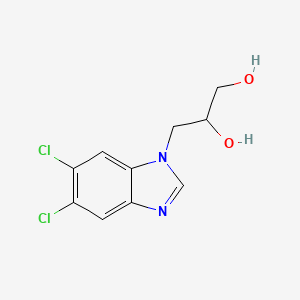
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications. The presence of the benzimidazole nucleus in this compound allows it to interact easily with biopolymers in living systems, making it a subject of interest in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol typically involves the condensation of substituted ortho-phenylenediamines with aldehydes or carboxylic acids. Common methods include the use of oxidizing agents or metal triflates such as scandium triflate or ytterbium triflate . Other catalysts like sulfamic acid, hydrogen peroxide-hydrochloric acid, and ferric bromide are also employed .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale synthesis using efficient catalytic systems. Methods such as the Debus-Radziszewski synthesis and Wallach synthesis are commonly used. These methods ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors. For instance, it can bind to DNA grooves and mediate DNA cleavage through peroxide mechanisms . This interaction can lead to cytotoxic effects, making it a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichloro-1H-benzimidazole: Shares the benzimidazole core but lacks the propane-1,2-diol moiety.
1H-benzimidazole-2-yl hydrazones: Known for their antiparasitic and antioxidant activities.
Thiophene and triazole derivatives of benzimidazole: Exhibits urease inhibitory activity.
Uniqueness
3-(5,6-Dichloro-1H-benzimidazol-1-yl)propane-1,2-diol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dichloro substitution enhances its reactivity and potential biological activities compared to other benzimidazole derivatives .
Propiedades
Número CAS |
84227-82-7 |
|---|---|
Fórmula molecular |
C10H10Cl2N2O2 |
Peso molecular |
261.10 g/mol |
Nombre IUPAC |
3-(5,6-dichlorobenzimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C10H10Cl2N2O2/c11-7-1-9-10(2-8(7)12)14(5-13-9)3-6(16)4-15/h1-2,5-6,15-16H,3-4H2 |
Clave InChI |
WLABLPKGFGKRMB-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N(C=N2)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


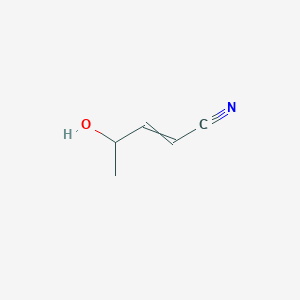


![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)


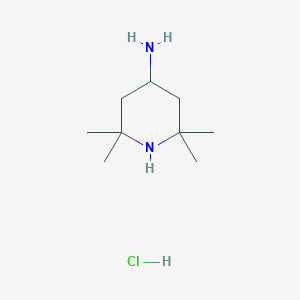
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
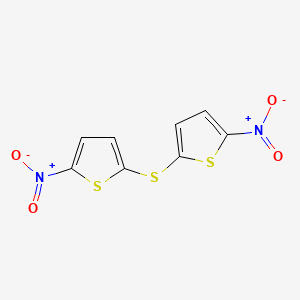
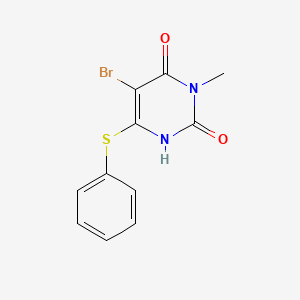
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)

